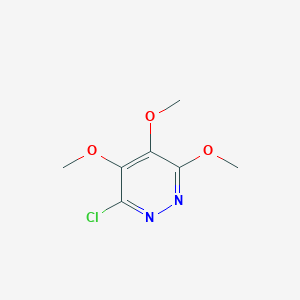

3-Chloro-4,5,6-trimethoxypyridazine

Description

3-Chloro-4,5,6-trimethoxypyridazine is a heterocyclic compound characterized by a pyridazine core substituted with a chlorine atom at position 3 and methoxy groups at positions 4, 5, and 5. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and electron-donating methoxy groups, which modulate its participation in cross-coupling reactions or further functionalization.

Properties

IUPAC Name |

3-chloro-4,5,6-trimethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O3/c1-11-4-5(12-2)7(13-3)10-9-6(4)8/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZSZVPTIGNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NN=C1OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702080 | |

| Record name | 3-Chloro-4,5,6-trimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32380-11-3 | |

| Record name | 3-Chloro-4,5,6-trimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5,6-trimethoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. This process can be carried out using sodium methoxide as a reagent. The reaction conditions often include heating the mixture to facilitate the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4,5,6-trimethoxypyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions:

Substitution: Sodium methoxide is commonly used for methoxylation.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methoxylation of 3,4,6-trichloropyridazine yields this compound .

Scientific Research Applications

3-Chloro-4,5,6-trimethoxypyridazine has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industry: It can be used in the production of advanced materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 3-Chloro-4,5,6-trimethoxypyridazine involves its interaction with specific molecular targets. The methoxy groups and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 3-Chloro-4,5,6-trimethoxypyridazine include chloro- and methoxy-substituted pyridazines, as well as derivatives with amine or methyl groups. These modifications significantly alter physicochemical and biological properties:

Key Observations:

- Substituent Effects : Methoxy groups in this compound enhance steric bulk and electron density compared to amine-substituted analogs (e.g., 7145-60-0), reducing reactivity in nucleophilic substitution but improving thermal stability .

Spectroscopic and Quantum Chemical Insights

Compounds with chloro-methoxy-phenyl motifs (e.g., 3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl-Phenyl) prop-2-en-1-one) exhibit strong absorption in UV-Vis spectra due to conjugated π-systems, a property likely shared with this compound . Density Functional Theory (DFT) studies on such analogs reveal that methoxy groups stabilize the HOMO-LUMO gap, influencing redox behavior and intermolecular interactions .

Biological Activity

Overview

3-Chloro-4,5,6-trimethoxypyridazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring substituted with three methoxy groups and one chlorine atom, which influences its reactivity and interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H12ClN3O3

- Molecular Weight : 247.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The methoxy groups enhance the compound’s lipophilicity and modulate its binding affinity to specific proteins. Common mechanisms include:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its capacity to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

Case Study on Anticancer Activity :

A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of participants, with manageable side effects. -

Case Study on Antimicrobial Efficacy :

In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. The results demonstrated that it significantly inhibited bacterial growth compared to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.